7-Chloro-4-methoxyindolin-2-one
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Overview
Description
7-Chloro-4-methoxyindolin-2-one: is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxyindolin-2-one typically involves the reaction of 7-chloroindole with methoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-4-methoxyindolin-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, often altering its biological activity.
Substitution: This compound can participate in substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and other nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while substitution can produce a range of functionalized indole derivatives .
Scientific Research Applications
Chemistry: 7-Chloro-4-methoxyindolin-2-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are targets for drug development .
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxyindolin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
4-Methoxyindole: Used in the synthesis of various pharmaceuticals.
7-Chloroindole: A precursor in the synthesis of other indole derivatives.
Uniqueness: 7-Chloro-4-methoxyindolin-2-one stands out due to its unique combination of a chloro and methoxy group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8ClNO2 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
7-chloro-4-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-13-7-3-2-6(10)9-5(7)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
HJDOLGDOXJAESD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC(=O)NC2=C(C=C1)Cl |
Origin of Product |
United States |
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